1,4-Bis(9,10-diphenylanthracen-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(9,10-diphenylanthracen-2-yl)benzene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two 9,10-diphenylanthracene groups attached to a central benzene ring at the 1 and 4 positions. Its molecular formula is C58H38, and it has a molecular weight of 734.92 g/mol .
Preparation Methods
The synthesis of 1,4-Bis(9,10-diphenylanthracen-2-yl)benzene typically involves multi-step organic reactions. One common synthetic route includes the Suzuki-Miyaura cross-coupling reaction, where 9,10-diphenylanthracene-2-boronic acid is coupled with 1,4-dibromobenzene in the presence of a palladium catalyst and a base . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,4-Bis(9,10-diphenylanthracen-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Bis(9,10-diphenylanthracen-2-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which 1,4-Bis(9,10-diphenylanthracen-2-yl)benzene exerts its effects is primarily related to its ability to participate in photophysical processes. The compound can absorb light and undergo electronic transitions, leading to fluorescence. This property is exploited in various applications, such as in OLEDs and biological imaging. The molecular targets and pathways involved include interactions with light and other molecules that can quench or enhance its fluorescence .
Comparison with Similar Compounds
1,4-Bis(9,10-diphenylanthracen-2-yl)benzene can be compared with other similar compounds, such as:
1,3-Bis(9,10-diphenylanthracen-2-yl)benzene: This compound has a similar structure but with the anthracene groups attached at the 1 and 3 positions of the benzene ring.
9,10-Bis(phenylethynyl)anthracene: This compound has ethynyl groups instead of phenyl groups, leading to different electronic and photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and photophysical behavior.
Properties
Molecular Formula |
C58H38 |
---|---|
Molecular Weight |
734.9 g/mol |
IUPAC Name |
2-[4-(9,10-diphenylanthracen-2-yl)phenyl]-9,10-diphenylanthracene |
InChI |
InChI=1S/C58H38/c1-5-17-41(18-6-1)55-47-25-13-15-27-49(47)57(43-21-9-3-10-22-43)53-37-45(33-35-51(53)55)39-29-31-40(32-30-39)46-34-36-52-54(38-46)58(44-23-11-4-12-24-44)50-28-16-14-26-48(50)56(52)42-19-7-2-8-20-42/h1-38H |
InChI Key |
RLJLSISFHCWHKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC8=C(C9=CC=CC=C9C(=C8C=C7)C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.